PU141

Epigenetics Cancer Research Chemical Biology

PU141 is a selective CBP/p300 HAT inhibitor distinguished by its N-benzyl substituent, unlike pan-HAT inhibitor PU139 (N-phenyl). This selectivity enables unambiguous attribution of biological effects to KAT3 family-mediated acetylation—critical for mechanistic epigenetic studies, functional genomics, and SAR campaigns. Validated in a neuroblastoma xenograft model with in vivo antitumor efficacy and broad antiproliferative activity across multiple cancer cell lines. The definitive choice when CBP/p300 target specificity is non-negotiable.

Molecular Formula C14H9F3N2OS
Molecular Weight 310.30 g/mol
Cat. No. B15583762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePU141
Molecular FormulaC14H9F3N2OS
Molecular Weight310.30 g/mol
Structural Identifiers
InChIInChI=1S/C14H9F3N2OS/c15-14(16,17)10-5-3-9(4-6-10)8-19-13(20)11-2-1-7-18-12(11)21-19/h1-7H,8H2
InChIKeyUQVNCGIZTSUQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PU141: A Selective CBP/p300 Histone Acetyltransferase Inhibitor for Epigenetic Research and Oncology Studies


PU141 (CAS 168334-34-7) is a pyridoisothiazolone-based histone acetyltransferase (HAT) inhibitor [1]. It is structurally characterized by an N-benzyl substituent, which differentiates it from the N-phenyl analog PU139 [2]. PU141 exhibits selective inhibition of the KAT3 family HAT enzymes CBP (CREB-binding protein) and p300 [3]. This compound induces cellular histone hypoacetylation and demonstrates antiproliferative activity against a range of neoplastic cell lines, establishing its utility as a chemical probe for epigenetic research and a potential lead for oncology therapeutic development [4].

PU141: Why Its CBP/p300 Selectivity Precludes Substitution with Pan-HAT Inhibitors Like PU139


Substituting PU141 with the structurally similar pan-HAT inhibitor PU139 in experimental or therapeutic contexts introduces a fundamentally different pharmacological profile [1]. While PU141 is a selective inhibitor of the KAT3 family members CBP and p300, PU139 demonstrates broad activity against multiple HAT subfamilies, including Gcn5 and PCAF [2]. This difference in target engagement translates to distinct downstream cellular effects, as evidenced by the observation that PU139 induces caspase-independent cell death, a phenotype not reported for PU141 [3]. Consequently, the use of a non-selective alternative undermines the ability to attribute biological effects specifically to CBP/p300 inhibition and confounds mechanistic interpretation [4].

PU141 Quantitative Evidence: Selectivity, Binding, and In Vivo Efficacy Compared to Analogs


PU141 vs. PU139: A Comparative Analysis of CBP/p300 Selectivity and Pan-HAT Inhibition

PU141 demonstrates a distinct selectivity profile compared to its close analog PU139. While PU139 is a pan-inhibitor blocking Gcn5, PCAF, CBP, and p300, PU141 is selective for CBP and p300 [1]. This differential selectivity is quantified in the reported IC50 values: PU141 inhibits p300 with an IC50 of 5 µM, whereas PU139 inhibits p300 with an IC50 of 10 µM, demonstrating a 2-fold greater potency for p300 inhibition [2].

Epigenetics Cancer Research Chemical Biology

PU141 Exhibits Superior Predicted Binding Affinity for p300 Compared to PU139

In silico molecular docking and molecular dynamics simulations indicate that PU141 possesses a higher binding affinity for the p300 HAT active site than PU139 [1]. The calculated binding free energy (ΔG) for PU141 is -20.62 kcal/mol, compared to -17.67 kcal/mol for PU139, representing a difference of -2.95 kcal/mol [2]. Furthermore, the RMSD value from molecular dynamics simulations for the PU141-p300 complex is 2.3 Å, indicating greater stability than the PU139-p300 complex (RMSD 3.3 Å) [3].

Molecular Modeling Drug Discovery Computational Chemistry

In Vivo Efficacy: PU141 Demonstrates Antitumor Activity in a Neuroblastoma Xenograft Model

PU141 has been evaluated in an SK-N-SH neuroblastoma xenograft model in mice, demonstrating the ability to block tumor growth in vivo [1]. While direct quantitative tumor growth inhibition data comparing PU141 to other HAT inhibitors is limited, the study confirms that both PU139 and PU141 exhibit in vivo anticancer activity, with PU139 showing synergistic effects with doxorubicin [2]. This establishes PU141 as a valuable tool for investigating CBP/p300-dependent tumor biology in animal models.

Oncology Preclinical Development In Vivo Pharmacology

Structural Determinants of PU141 Selectivity: The N-Benzyl Moiety

The selectivity of PU141 for CBP/p300, in contrast to the pan-inhibitory profile of PU139, is attributed to a single structural difference: the N-benzyl substituent in PU141 versus the N-phenyl group in PU139 [1]. This modification in the pyridoisothiazolone core is responsible for the altered target engagement profile [2]. While no quantitative SAR data is provided, this structural distinction provides a clear rationale for selecting PU141 over PU139 when CBP/p300-specific inhibition is required.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

PU141: Recommended Applications in Epigenetic Profiling and Oncology Target Validation


Dissecting CBP/p300-Specific Functions in Gene Regulation

PU141's selectivity for CBP and p300 makes it an ideal tool for functional genomics studies aimed at identifying genes and pathways specifically regulated by these KAT3 family HATs [1]. By employing PU141 in conjunction with RNA-seq or ChIP-seq, researchers can delineate CBP/p300-dependent transcriptional programs from those influenced by other HATs like Gcn5 or PCAF, which are inhibited by pan-HAT compounds like PU139 [2].

Validating CBP/p300 as a Therapeutic Target in Neuroblastoma and Other Cancers

Given its in vivo activity in a neuroblastoma xenograft model, PU141 serves as a validated chemical probe for preclinical studies investigating the therapeutic potential of CBP/p300 inhibition in neuroblastoma and potentially other tumor types where these enzymes are implicated [1]. The selective inhibition of CBP/p300 by PU141 allows for a more precise assessment of target-specific antitumor effects compared to broader-spectrum HAT inhibitors [2].

Structure-Activity Relationship (SAR) Studies for CBP/p300 Inhibitor Development

The well-defined structural difference between PU141 (N-benzyl) and PU139 (N-phenyl) provides a clear starting point for medicinal chemistry efforts aimed at optimizing CBP/p300 selectivity and potency [1]. PU141 can be used as a benchmark compound in SAR campaigns exploring modifications to the pyridoisothiazolone scaffold to further enhance selectivity, binding affinity, and pharmacokinetic properties [2].

Investigating the Role of CBP/p300 in Cellular Differentiation and Development

CBP and p300 are critical regulators of cellular differentiation and developmental processes. PU141 can be applied in vitro and in vivo to study the specific contributions of CBP/p300-mediated acetylation to these processes, without the confounding effects of inhibiting other HAT subfamilies [1]. This includes studies in stem cell biology, neurodevelopment, and tissue regeneration [2].

Technical Documentation Hub

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36 linked technical documents
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